5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Overview
Description
5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multi-step reactions. One common synthetic route starts with the reaction of 4-bromoaniline with thiourea to form the intermediate 4-bromoanilino-thiourea. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring.
Chemical Reactions Analysis
5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent.
Industry: In materials science, the compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, thiazole derivatives can interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is why these compounds are being studied for their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar compounds to 5-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine include other thiazole derivatives, such as:
5-(4-Bromoanilino)-1,3-thiazolidine-2,4-dione: This compound has a similar structure but with a thiazolidine ring instead of a thiazole ring.
2-(4-Bromoanilino)-1,3-thiazole: This compound lacks the second thiazole ring present in this compound.
The uniqueness of this compound lies in its dual thiazole rings, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
5-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-8(14)3-5-9/h2-6H,1H3,(H2,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFXVCBXSORRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.